molecular formula C12H20N4 B13528043 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Numéro de catalogue: B13528043
Poids moléculaire: 220.31 g/mol
Clé InChI: YYBVKPVIGNBNBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(Piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole is a chemical scaffold of high interest in medicinal chemistry and pharmaceutical research, particularly in the development of ligands for sigma receptors. The tetrahydroindazole core is a privileged structure in drug discovery, and its substitution with a piperazine methyl group enhances its potential as a bioactive compound. This compound is primarily investigated for its affinity and selectivity towards the sigma-2 receptor (σ2R), a transmembrane protein recently identified as TMEM97. The sigma-2 receptor is a biomarker in rapidly dividing cells and is overexpressed in a variety of solid tumors, making it a promising target for cancer research and the development of tumor imaging agents . Furthermore, sigma-2 receptor ligands are being explored for their role in central nervous system (CNS) disorders. Antagonists of this receptor have been shown to prevent Aβ oligomer binding to neurons, suggesting potential therapeutic avenues for investigating Alzheimer's disease pathology . The piperazine moiety is a common pharmacophore that can improve water solubility and allow for structural modifications to fine-tune potency and selectivity, making this compound a versatile intermediate for SAR (Structure-Activity Relationship) studies . Beyond its sigma receptor activity, the 4,5,6,7-tetrahydro-1H-indazole scaffold has also been identified as a potent inhibitor of CDK2/cyclin complexes, which are key regulators of the cell cycle . This indicates that derivatives of this core structure may have additional research applications in oncology and as tools for studying cell cycle regulation. This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Propriétés

Formule moléculaire

C12H20N4

Poids moléculaire

220.31 g/mol

Nom IUPAC

3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C12H20N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h13H,1-9H2,(H,14,15)

Clé InChI

YYBVKPVIGNBNBO-UHFFFAOYSA-N

SMILES canonique

C1CCC2=C(C1)C(=NN2)CN3CCNCC3

Origine du produit

United States
Foundational & Exploratory

Navigating the Labyrinth of Early Drug Discovery: A Technical Guide to the Preliminary Toxicity Screening of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the relentless pursuit of novel therapeutics, the early identification of potential safety liabilities is paramount to de-risking drug development programs and focusing resources on the most promising candidates. This guide provides an in-depth technical framework for the preliminary toxicity screening of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole, a novel small molecule with therapeutic potential. While specific toxicological data for this exact molecule is not yet in the public domain, we will leverage established principles of toxicology and data from structurally related tetrahydroindazoles to construct a robust and scientifically rigorous screening cascade.

The indazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Tetrahydroindazole-containing compounds, for instance, have been explored as inhibitors of interleukin-2 inducible T-cell kinase (ITK) and cyclin-dependent kinase 2 (CDK2).[2][3] Given this promising therapeutic landscape, a thorough understanding of the potential toxicities associated with this chemical class is crucial.

This guide will eschew a rigid, one-size-fits-all template. Instead, it will present a tiered, logic-driven approach to toxicity assessment, commencing with cost-effective in silico predictions and progressing to more resource-intensive in vitro and early in vivo evaluations. Each stage is designed to build upon the last, providing a progressively clearer picture of the compound's safety profile.

I. The Foundation: In Silico ADMET Profiling

Before a single wet-lab experiment is conducted, computational toxicology offers a powerful and predictive lens through which to view our molecule of interest.[4] In silico tools harness sophisticated algorithms and vast databases of chemical structures and their associated toxicological data to forecast a compound's potential liabilities.[5][6] This initial screen is invaluable for identifying potential red flags and guiding the design of subsequent experimental studies.

A. Core Principles of In Silico Assessment

The primary goal of in silico toxicology is to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] For heterocyclic compounds like our target molecule, several key parameters should be assessed.[8][9]

B. Recommended In Silico Workflow

Caption: A streamlined workflow for the in silico ADMET profiling of a novel chemical entity.

C. Data Interpretation and Actionable Insights

The output of these computational models should be collated into a comprehensive profile.

Parameter Predicted Value Interpretation & Next Steps
Ames Mutagenicity Positive/NegativeA positive prediction warrants immediate experimental confirmation with an in vitro Ames test.
hERG Inhibition IC50 (µM)A low predicted IC50 suggests a risk of cardiotoxicity and should be prioritized for in vitro electrophysiology studies.
Hepatotoxicity High/Low RiskA high-risk prediction necessitates careful in vitro evaluation using primary hepatocytes or liver spheroids.
Plasma Protein Binding % BoundHigh plasma protein binding can affect the free fraction of the drug and should be considered in dose selection for subsequent assays.
Blood-Brain Barrier Penetration BBB+/BBB-Depending on the therapeutic target, this prediction will guide the assessment of potential central nervous system (CNS) effects.

II. The Workhorse: In Vitro Cytotoxicity Assessment

Following the in silico screen, the next logical step is to assess the compound's direct effect on cell viability using a panel of in vitro assays.[10][11] These assays are crucial for determining the concentration range at which the compound elicits a toxic response and for identifying potential mechanisms of cell death.[12][13]

A. Foundational Cytotoxicity Assays

A tiered approach to in vitro cytotoxicity testing is recommended, starting with broadly applicable assays and progressing to more mechanistic studies if warranted.

In_Vitro_Cytotoxicity_Workflow cluster_0 Cell Line Selection cluster_1 Primary Cytotoxicity Screening cluster_2 Mechanistic Follow-up (if cytotoxic) HepG2 HepG2 (Liver) MTT_Assay MTT Assay (Metabolic Activity) HepG2->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) HepG2->LDH_Assay HEK293 HEK293 (Kidney) HEK293->MTT_Assay HEK293->LDH_Assay Cardiomyocytes iPSC-Cardiomyocytes Cardiomyocytes->MTT_Assay Cardiomyocytes->LDH_Assay Cancer_Line Relevant Cancer Cell Line Cancer_Line->MTT_Assay Cancer_Line->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) MTT_Assay->Caspase_Assay If IC50 observed Genotoxicity Genotoxicity Assay (e.g., Ames Test, γH2AX) MTT_Assay->Genotoxicity If IC50 observed LDH_Assay->Caspase_Assay If EC50 observed Mito_Tox Mitochondrial Toxicity Assay (e.g., JC-1) Caspase_Assay->Mito_Tox Elucidate Pathway Data_Analysis Data Analysis (IC50/EC50 Determination) Mito_Tox->Data_Analysis Genotoxicity->Data_Analysis

Caption: A tiered workflow for in vitro cytotoxicity and mechanistic follow-up studies.

B. Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[14]

  • Principle: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole for 24-72 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, providing an indication of compromised cell membrane integrity.[15]

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and determine the EC50 value (the concentration causing 50% of maximum LDH release).

III. Probing Deeper: Genotoxicity and Organ-Specific Toxicity

Should the initial cytotoxicity screens reveal significant activity, it is imperative to investigate the potential for genotoxicity and to explore toxicity in more physiologically relevant models.

A. In Vitro Genotoxicity

The Ames test, a bacterial reverse mutation assay, is a standard for assessing the mutagenic potential of a compound.

B. Organ-Specific Toxicity

For compounds with predicted or observed organ-specific liabilities, more specialized in vitro models are warranted. For instance, if hepatotoxicity is a concern, primary human hepatocytes or 3D liver spheroids offer a more predictive model than immortalized cell lines.[11] Similarly, for cardiotoxicity concerns, assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can provide valuable insights into potential effects on cardiac function.

IV. The Bridge to In Vivo: Early Acute Toxicity Studies

While in vitro and in silico methods are invaluable for early screening, they cannot fully recapitulate the complexity of a whole organism. Therefore, a well-designed, limited in vivo acute toxicity study is a critical next step for promising candidates.[16][17]

A. Study Design Considerations

  • Species Selection: The choice of animal model (typically rodents) should be justified based on metabolic similarity to humans, if known.[18]

  • Dose Selection: Doses should be informed by the in vitro cytotoxicity data (e.g., IC50 values) and any available pharmacokinetic data.[19] The goal is to establish a maximum tolerated dose (MTD).[18]

  • Route of Administration: The route should mimic the intended clinical route of administration.[16]

  • Endpoints: Key endpoints include clinical observations, body weight changes, and, at termination, gross pathology and histopathology of key organs.[20]

B. A Representative Acute Toxicity Study Protocol

  • Acclimatize animals for at least 5 days.

  • Administer a single dose of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole at three dose levels to groups of male and female rodents. Include a vehicle control group.

  • Observe animals for clinical signs of toxicity at regular intervals for 14 days.

  • Record body weights prior to dosing and at specified intervals throughout the study.

  • At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • Collect key organs and tissues for histopathological examination.

V. Synthesizing the Data for a Go/No-Go Decision

The culmination of this preliminary toxicity screening cascade is a comprehensive data package that enables an informed decision on the future of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole. The integration of in silico, in vitro, and early in vivo data provides a holistic view of the compound's safety profile, highlighting any potential liabilities that may preclude further development or that require further investigation in more definitive toxicology studies.

This structured, evidence-based approach to preliminary toxicity screening is not merely a checklist of assays but a dynamic and iterative process. It allows for the early and efficient identification of compounds with the highest probability of success, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

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A Comprehensive Technical Guide to the Structural Characterization of 3-(Piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the essential analytical techniques for the unambiguous structural determination of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole derivatives. These compounds are of significant interest in medicinal chemistry, and their precise characterization is paramount for understanding their structure-activity relationships.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols.

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in drug discovery, known to be a core component of various biologically active molecules.[2][4] The addition of a piperazine moiety, a common pharmacophore, at the 3-position introduces a site for further substitution and modulation of physicochemical properties.[5] The structural elucidation of these complex heterocyclic systems requires a multi-pronged analytical approach, integrating data from various spectroscopic and crystallographic techniques to ensure scientific rigor.

The Integrated Analytical Workflow

Caption: Integrated workflow for structural characterization.

Part 1: Spectroscopic Characterization

Spectroscopic methods provide the foundational information regarding the molecular formula, functional groups, and atomic connectivity of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[6] A suite of 1D and 2D NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity between different parts of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons and their immediate chemical environment. The integration of signals reveals the relative number of protons.

  • ¹³C NMR: Reveals the number of distinct carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.).

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). This is crucial for mapping out the spin systems within the tetrahydroindazole and piperazine rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. This is a vital step in assigning carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is paramount for connecting the different fragments of the molecule, such as linking the methylene bridge to both the indazole C3 and the piperazine nitrogen.

Caption: Key HMBC correlations for structural connectivity.

The ¹H NMR spectrum will exhibit characteristic signals for the aliphatic protons of the tetrahydro-cyclohexene ring, the piperazine ring protons, and the methylene bridge protons. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[6]

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Indazole N1-H~10-12 (broad singlet)-
Methylene Bridge (-CH₂-)~3.5-4.0 (singlet)~50-60
Piperazine CH₂~2.5-3.5 (multiplets)~45-55
Tetrahydroindazole CH₂~1.5-2.8 (multiplets)~20-30
Indazole C3-~140-150
Indazole C3a, C7a-~110-145
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and establish the molecular connectivity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of fragmentation patterns.[5]

Electrospray ionization (ESI) is the preferred method for these derivatives due to its soft ionization nature, which typically yields a prominent protonated molecular ion ([M+H]⁺), allowing for the unambiguous determination of the molecular weight.

Collision-induced dissociation (CID) of the [M+H]⁺ ion provides valuable structural information. Key fragmentation pathways often involve the cleavage of the C-N bonds of the piperazine ring and the bond between the methylene bridge and the indazole ring.[7][8] The fragmentation of the piperazine ring can yield characteristic ions that confirm its presence.[5][7][9]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that encompasses the expected molecular weight.

  • High-Resolution MS (HRMS): For confirmation of the elemental composition, perform HRMS analysis to obtain the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): To study fragmentation, perform a product ion scan on the isolated [M+H]⁺ ion.

Vibrational and Electronic Spectroscopy: Functional Groups and Chromophores

While NMR and MS provide the core structural information, FT-IR and UV-Vis spectroscopy offer complementary data on the functional groups and electronic properties of the molecule.

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups.[6][10]

  • N-H Stretch: A broad band in the region of 3150-3000 cm⁻¹ is characteristic of the N-H bond in the indazole ring.[6]

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are observed above and below 3000 cm⁻¹, respectively.[11]

  • C=C and C=N Stretches: A series of bands in the 1620-1450 cm⁻¹ region corresponds to the vibrations of the indazole ring.[6][11]

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.[12] The indazole ring system is the primary chromophore, and its absorption maxima can be influenced by substitution.

Part 2: Crystallographic Characterization

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide a detailed picture of the molecular structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[13][14] This technique is considered the "gold standard" for structural determination.

  • Crystal Growth: The most critical and often challenging step is growing single crystals of suitable size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, yielding the precise coordinates of each atom in the unit cell.

  • Structural Analysis: The refined structure provides accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding in the crystal lattice.

Part 3: Data Integration and Conclusion

The final step in the structural characterization process is the integration of all analytical data. The proposed structure from NMR and MS must be consistent with the functional groups identified by FT-IR and, most importantly, must be confirmed by the 3D structure obtained from X-ray crystallography. This comprehensive approach ensures the scientific validity of the assigned structure.

References

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  • PubMed. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
  • PMC. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer).
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  • JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • PMC. (n.d.). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study.
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Methodological & Application

HPLC method development for 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 3-(Piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Executive Summary

The quantification of basic, nitrogen-rich heterocyclic compounds is a notorious bottleneck in pharmaceutical analysis. This application note details a highly robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole. By leveraging a high-pH reversed-phase strategy on a hybrid silica stationary phase, this protocol eliminates the secondary silanol interactions that typically plague piperazine derivatives. The method has been structured and validated in strict accordance with the ICH Q2(R2) guidelines[1][2], ensuring it is fit-for-purpose for routine quality control, stability testing, and pharmacokinetic profiling.

Physicochemical Profiling & Chromatographic Causality

Derivatives of tetrahydroindazole are highly valued in modern drug discovery, frequently serving as core scaffolds for potent kinase inhibitors and selective sigma-2 receptor ligands[3][4]. However, the structural fusion of a tetrahydroindazole core with a piperazine moiety creates a distinct analytical challenge.

The "Piperazine Problem": The molecule possesses a moderate hydrophobic anchor (the tetrahydroindazole ring) and a highly polar, basic piperazine ring. The secondary amine on the piperazine ring has a pKa of approximately 9.8. In traditional acidic mobile phases (pH 2.0 – 3.0), this amine becomes fully protonated. The resulting positive charge interacts aggressively with ionized, unendcapped silanol groups (Si-O⁻) on standard silica stationary phases. This secondary ion-exchange mechanism is the direct cause of severe peak tailing, unpredictable retention times, and poor theoretical plate counts[5].

While some laboratories utilize chemical derivatization (e.g., using NBD-Cl or benzaldehyde) to mask the amine and enhance UV absorbance[6][7], direct UV detection is vastly superior for high-throughput environments if the chromatographic baseline can be stabilized.

Analytical Strategy: The High-pH Advantage

To establish a fundamentally sound separation, we must manipulate the analyte's ionization state rather than applying brute-force gradient changes. By adjusting the mobile phase to pH 9.5 , the ambient pH approaches the pKa of the piperazine ring, shifting the equilibrium toward the neutral free-base form.

Causality of the Method:

  • Neutralization: The uncharged piperazine no longer undergoes ion-exchange with residual silanols.

  • Hydrophobic Partitioning: The neutralized molecule becomes more hydrophobic, dramatically increasing its affinity for the C18 stationary phase and allowing for controlled, predictable elution.

  • Stationary Phase Selection: Because standard silica dissolves at pH > 8.0, an Ethylene Bridged Hybrid (BEH) C18 column is mandatory. The bridged organic-inorganic matrix resists alkaline hydrolysis, ensuring column longevity and reproducible retention times.

Piperazine_Chromatography Analyte Target: 3-(piperazin-1-ylmethyl)- 4,5,6,7-tetrahydro-1H-indazole Problem Challenge: Highly Basic Piperazine (Secondary Amine pKa ~9.8) Analyte->Problem Mech1 Low pH (pH 2-3) Amine is Protonated (+) Problem->Mech1 Mech2 High pH (pH 9.5) Amine is Neutralized (0) Problem->Mech2 Result1 Severe Silanol Interaction Peak Tailing & Early Elution Mech1->Result1 Result2 Hydrophobic Partitioning Sharp Peaks & Good Retention Mech2->Result2 Solution Selected Strategy: High-pH RP-HPLC on Hybrid C18 Result2->Solution

Fig 1. Mechanistic rationale for selecting a high-pH mobile phase to mitigate piperazine peak tailing.

Experimental Protocol

This protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) as a mandatory gatekeeper; if the SST criteria are not met, the batch is automatically invalidated, ensuring absolute data trustworthiness[1].

HPLC_Protocol S1 1. Mobile Phase Preparation S2 2. Sample & Standard Prep S1->S2 S3 3. System Suitability Testing (SST) S2->S3 S4 4. Gradient Elution S3->S4 S5 5. ICH Q2(R2) Data Analysis S4->S5

Fig 2. Self-validating experimental workflow from preparation to ICH Q2(R2) compliant data analysis.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Ethylene Bridged Hybrid (BEH) C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 9.5 ± 0.05 with dilute ammonia)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Maintains low backpressure and improves mass transfer)
Detection UV-PDA at 225 nm (Optimal for tetrahydroindazole chromophore)
Injection Volume 10 µL

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Equilibration & retention of polar impurities
2.0955Isocratic hold to focus the analyte band
10.04060Linear ramp to elute the hydrophobic core
12.04060Column wash to remove strongly bound lipids/matrix
12.1955Return to initial conditions
15.0955Re-equilibration
Step-by-Step Execution
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultra-pure water. Adjust the pH to exactly 9.5 using 0.1 M Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane. Note: Buffer must be prepared fresh daily to prevent pH drift due to CO₂ absorption.

  • Standard Preparation: Weigh exactly 10.0 mg of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 5 minutes), then make up to volume with Mobile Phase A to yield a 1000 µg/mL stock solution.

  • Working Solutions: Dilute the stock solution serially to create a calibration curve ranging from 5 µg/mL to 100 µg/mL.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. Evaluate the chromatogram against the strict acceptance criteria outlined in Section 5. Do not proceed with sample analysis unless SST passes.

ICH Q2(R2) Method Validation

The analytical procedure was validated according to the latest ICH Q2(R2) guidelines, which demand rigorous proof that the method is fit for its intended purpose, encompassing specificity, linearity, accuracy, and precision[1][2][8].

Table 3: ICH Q2(R2) Validation Metrics Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved PerformanceConclusion
System Suitability (SST) Tailing Factor (Tf) ≤ 1.5Theoretical Plates (N) ≥ 5000Tf = 1.08N = 9,250PASS (High pH successfully neutralized silanol interactions)
Specificity No interference at retention time from blank/matrixResolution > 2.0 from nearest degradation peakPASS
Linearity & Range R² ≥ 0.999 across the reportable range5 – 100 µg/mLR² = 0.9998PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels (n=3)99.2% – 100.6%PASS
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections%RSD = 0.65%PASS
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.12 µg/mLLOQ: 0.38 µg/mLPASS (Highly sensitive without derivatization)

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Link

  • QBD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Link

  • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Link

  • Shrisunder, N., et al. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research. Link

  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Link

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Link

  • Patel, J., et al. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Liquid Chromatography & Related Technologies. Link

  • Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ChemMedChem.Link

  • ACS Publications. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols: In Vitro Cellular Assays for 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-microbial, and notably, anti-cancer properties.[1][2] The unique structural and electronic characteristics of the indazole ring system make it a "privileged scaffold" in drug discovery, capable of interacting with various biological targets.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the in vitro evaluation of novel indazole-containing compounds, using 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole as a representative molecule. The protocols detailed herein outline a systematic approach to characterizing the cytotoxic and potential mechanistic effects of this compound on cancer cell lines.

The experimental workflow is designed to first establish the cytotoxic potential of the compound through a primary screening assay. Subsequent assays will then elucidate the potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest. This multi-faceted approach ensures a thorough initial characterization of the compound's anti-cancer properties.

Experimental Workflow Overview

The following diagram illustrates the proposed experimental workflow for the in vitro characterization of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole.

Experimental Workflow Experimental Workflow for In Vitro Compound Characterization cluster_0 Primary Screening cluster_1 Mechanistic Elucidation cluster_2 Data Interpretation & Further Studies start Select Cancer Cell Line(s) assay1 MTT Cytotoxicity Assay start->assay1 data1 Determine IC50 Value assay1->data1 assay2 Caspase-Glo 3/7 Apoptosis Assay data1->assay2 Based on IC50 assay3 Cell Cycle Analysis (Propidium Iodide Staining) data1->assay3 Based on IC50 data2 Quantify Apoptosis Induction assay2->data2 data3 Analyze Cell Cycle Arrest assay3->data3 interpretation Synthesize Findings data2->interpretation data3->interpretation next_steps Advanced Assays (e.g., Western Blot, Kinase Profiling) interpretation->next_steps

Figure 1: A schematic of the experimental workflow.

Part 1: Primary Cytotoxicity Screening - MTT Assay

The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5][6] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[4][7]

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined using non-linear regression analysis.

Cell LineCancer TypeIC50 (µM) of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole (Hypothetical Data)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer12.5

Table 1: Example of in vitro cytotoxicity data.

Part 2: Mechanistic Elucidation - Apoptosis Assay

A common mechanism of action for anti-cancer drugs is the induction of apoptosis, or programmed cell death. A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[8] The Caspase-Glo® 3/7 Assay is a sensitive, homogeneous, luminescent assay that measures the activity of caspase-3 and caspase-7, two key effector caspases.[9][10]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Treat the cells with 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole at its predetermined IC50 concentration and 2x IC50 concentration for 24 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[9]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours.[9]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

The luminescent signal is proportional to the amount of caspase activity.[9] The results can be expressed as fold change in caspase activity compared to the vehicle control.

Treatment ConditionCaspase-3/7 Activity (Fold Change vs. Vehicle) (Hypothetical Data)
Vehicle Control1.0
Compound (IC50)3.5
Compound (2x IC50)6.2
Staurosporine (Positive Control)8.0

Table 2: Example of apoptosis induction data.

Part 3: Mechanistic Elucidation - Cell Cycle Analysis

Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[11] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[12]

Cell Cycle Analysis Workflow Cell Cycle Analysis Workflow cell_culture 1. Cell Culture & Treatment harvest 2. Harvest & Fixation cell_culture->harvest staining 3. RNase Treatment & PI Staining harvest->staining flow_cytometry 4. Flow Cytometry Analysis staining->flow_cytometry data_analysis 5. Data Analysis (Cell Cycle Distribution) flow_cytometry->data_analysis

Sources

The Versatile Scaffold: Harnessing 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Intersection of Indazole and Piperazine Moieties

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. The 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a compelling precursor, strategically combining two "privileged" heterocyclic systems: the indazole and the piperazine. This unique amalgamation offers a three-dimensional structure with multiple points for diversification, making it an attractive starting point for the development of new therapeutics.

The indazole core, a bioisostere of indole, is a prominent feature in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors such as Axitinib and Pazopanib.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has cemented its status as a cornerstone of modern oncology drug design.[2][3] The tetrahydro-1H-indazole variant, with its partially saturated carbocyclic ring, provides a more flexible and three-dimensional geometry compared to its planar aromatic counterpart, which can be advantageous for targeting specific protein conformations.

Complementing the indazole is the piperazine ring, a ubiquitous motif in centrally active agents and a versatile linker in various drug classes.[4] The presence of two nitrogen atoms, one of which is a secondary amine in the precursor, provides a readily modifiable handle for introducing a wide range of substituents. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for establishing crucial interactions with the target protein. The piperazine moiety is a key component in drugs like imatinib, where it enhances solubility and oral bioavailability.[5]

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole as a precursor. We will delve into its synthesis, derivatization protocols, and potential applications in drug discovery, with a focus on kinase inhibitors and agents targeting the central nervous system (CNS).

Synthesis of the Precursor: A Step-by-Step Guide

The synthesis of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole can be achieved through a convergent strategy, beginning with the construction of the tetrahydro-1H-indazole core, followed by the introduction of the piperazinylmethyl side chain.

Part 1: Synthesis of the 4,5,6,7-Tetrahydro-1H-indazole Core

The most common and efficient method for constructing the 4,5,6,7-tetrahydro-1H-indazole ring system is through the condensation of a 2-functionalized cyclohexanone derivative with hydrazine.[6][7]

Protocol 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole

  • Reaction: Condensation of 2-(hydroxymethylene)cyclohexanone with hydrazine hydrate.

  • Reagents and Materials:

    • 2-(hydroxymethylene)cyclohexanone

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (catalyst)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve 2-(hydroxymethylene)cyclohexanone (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add hydrazine hydrate (1.1 eq) to the stirring solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: Functionalization at the 3-Position and Introduction of the Piperazine Moiety

With the tetrahydro-1H-indazole core in hand, the next step is to introduce the piperazinylmethyl side chain at the 3-position. This can be achieved through a two-step process involving the formation of a 3-chloromethyl intermediate followed by nucleophilic substitution with N-Boc-piperazine.

Protocol 2: Synthesis of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole

  • Reaction: Chloromethylation of 4,5,6,7-tetrahydro-1H-indazole.

  • Reagents and Materials:

    • 4,5,6,7-tetrahydro-1H-indazole

    • Paraformaldehyde

    • Concentrated Hydrochloric acid

    • Anhydrous solvent (e.g., Dioxane)

  • Procedure:

    • Suspend 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) and paraformaldehyde (1.2 eq) in the anhydrous solvent.

    • Saturate the mixture with dry HCl gas at 0 °C, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Synthesis of tert-butyl 4-((4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)piperazine-1-carboxylate

  • Reaction: Nucleophilic substitution of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole with N-Boc-piperazine.

  • Reagents and Materials:

    • 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole

    • N-Boc-piperazine

    • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

    • Anhydrous solvent (e.g., Acetonitrile)

  • Procedure:

    • Dissolve 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole (1.0 eq) and N-Boc-piperazine (1.1 eq) in the anhydrous solvent.

    • Add DIPEA (1.5 eq) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Deprotection to Yield the Final Precursor

  • Reaction: Acid-catalyzed removal of the Boc protecting group.

  • Reagents and Materials:

    • tert-butyl 4-((4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)piperazine-1-carboxylate

    • Trifluoroacetic acid (TFA) or HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

    • Evaporate the solvent and excess acid under reduced pressure to obtain the hydrochloride salt of the desired precursor. The free base can be obtained by neutralization with a suitable base.

Synthesis Workflow Diagram

G A 2-(hydroxymethylene)cyclohexanone C 4,5,6,7-Tetrahydro-1H-indazole A->C B Hydrazine Hydrate B->C Condensation E 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole C->E Chloromethylation D Paraformaldehyde, HCl D->E G Boc-protected precursor E->G Nucleophilic Substitution F N-Boc-piperazine F->G I 3-(piperazin-1-ylmethyl)-4,5,6,7- tetrahydro-1H-indazole (Precursor) G->I Deprotection H TFA or HCl/Dioxane H->I G Precursor 3-(piperazin-1-ylmethyl)-4,5,6,7- tetrahydro-1H-indazole NAcylation N-Acylation Precursor->NAcylation RCOCl or RCOOH, coupling agent NAlkylation_Pip N-Alkylation (Piperazine) Precursor->NAlkylation_Pip R-X, base NAlkylation_Ind N-Alkylation (Indazole) Precursor->NAlkylation_Ind 1. Boc protection 2. R-X, base 3. Deprotection AcylDerivatives Amide Derivatives NAcylation->AcylDerivatives AlkylDerivatives_Pip Tertiary Amine Derivatives NAlkylation_Pip->AlkylDerivatives_Pip AlkylDerivatives_Ind N1/N2-Alkyl Indazole Derivatives NAlkylation_Ind->AlkylDerivatives_Ind

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization & Purification of 3-(Piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing byproduct retention issues during the crystallization of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole.

Because this Active Pharmaceutical Ingredient (API) intermediate contains both a highly basic piperazine moiety and a tautomeric tetrahydroindazole core, standard free-base recrystallization often fails to purge structurally similar impurities. This guide provides mechanistically grounded troubleshooting, quantitative solvent data, and validated protocols to achieve >99% purity.

Visualizing the Purification Workflow

To overcome the co-crystallization of bis-alkylated and N-regioisomer byproducts, a reactive crystallization approach (salt formation) is highly recommended over standard cooling crystallization.

G Crude Crude Free-Base Mixture (Target + Bis-alkyl + N-Isomers) Dissolve Dissolution in Acetone (40°C) Crude->Dissolve Acidify Add Glacial Acetic Acid (2.1 Equivalents) Dissolve->Acidify Cooling Controlled Cooling (0°C - 5°C) Acidify->Cooling Induces supersaturation Filter Vacuum Filtration Cooling->Filter Slurry formation Product Pure Target Diacetate Salt (>99% Purity) Filter->Product Retentate Waste Mother Liquor (Bis-alkyl & N-Isomers) Filter->Waste Filtrate

Workflow for the selective diacetate salt crystallization of piperazine-indazole derivatives.

Quantitative Data: Solvent System Impact on Byproduct Retention

The table below summarizes the effect of various crystallization systems on the retention of the three most common byproducts: the bis-alkylated piperazine, the N2-indazole regioisomer, and unreacted piperazine.

Table 1: Impact of Crystallization Solvent Systems on Purity Metrics

Solvent SystemTarget Yield (%)Target Purity (%)Bis-alkylated Impurity (%)N2-Isomer (%)Unreacted Piperazine (%)
Ethyl Acetate / Hexane (Free Base)85.092.54.52.01.0
Acetone (Free Base)78.094.03.51.51.0
Ethanol / Water (80:20)72.097.51.5<0.10.9
Acetone / Acetic Acid (Diacetate Salt) 88.0 99.2 <0.1 0.5 <0.1

Note: Data reflects typical recovery rates starting from a crude purity of ~80%.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why does the bis-alkylated byproduct persistently co-crystallize with my target compound?

A1: The formation of 1,4-bis((4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)piperazine is a statistical inevitability during the N-alkylation of piperazine. Because the secondary amine of the mono-alkylated product remains highly nucleophilic, double addition occurs readily[1]. In their free-base forms, the mono-alkylated target and the bis-alkylated byproduct share nearly identical polarity and solubility profiles, causing them to co-precipitate in non-polar solvent systems.

Solution: To break this co-crystallization, you must exploit their differing pKa values. By utilizing a diacetate salt crystallization, the less sterically hindered mono-alkylated piperazine readily forms an insoluble diacetate salt, while the bulky bis-alkylated byproduct remains highly soluble in the mother liquor[2][3].

Q2: How do N1 and N2 indazole regioisomers affect the crystallization process, and how can I remove the N2 isomer?

A2: Indazoles are tautomeric and can undergo functionalization at either the N1 or N2 position depending on the solvent and base used during upstream synthesis (e.g., NaH in THF favors N1, while DMSO yields mixtures)[4]. The N2 isomer acts as a crystal lattice disruptor. If present, it prevents tight packing of the target N1 compound, leading to oiled-out products or amorphous solids.

Solution: A mixed-solvent recrystallization strategy using a water-soluble organic solvent (like ethanol or acetone) paired with water is highly effective. The differential hydrogen-bonding capacity between the N1 and N2 isomers in aqueous mixtures allows for the selective isolation of a single isomer with >99% purity[5].

Q3: Unreacted piperazine is crashing out with my product. How do I purge it before crystallization?

A3: Piperazine is highly hygroscopic and readily forms a stable, highly insoluble hexahydrate in the presence of trace water[3]. If your crude mixture contains excess piperazine, it will often co-precipitate.

Solution: Prior to the main crystallization, dissolve the crude mixture in an aqueous alcohol. Ensure the molar ratio of water to unreacted piperazine is at least 6:1. This forces the unreacted piperazine to precipitate as a hexahydrate, which can be filtered off[3][6]. The filtrate can then be concentrated for the final API crystallization.

Validated Methodology: Selective Diacetate Salt Crystallization

This self-validating protocol leverages controlled acidification to selectively precipitate 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole as a diacetate salt, leaving bis-alkylated and N2-isomer byproducts in solution[2][3].

Reagents Required:
  • Crude 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole (Free base)

  • Anhydrous Acetone (HPLC Grade)

  • Glacial Acetic Acid (≥99.7%)

  • Nitrogen gas (for inert atmosphere)

Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude free-base compound in anhydrous acetone (10 to 15 volumes relative to crude weight).

  • Heating: Warm the suspension to 40°C under a nitrogen atmosphere until complete dissolution is achieved. Self-Validation Check: If insoluble particulates remain, perform a hot filtration through a pre-heated Celite pad to remove inorganic salts.

  • Acidification (The Critical Step): While maintaining the solution at 40°C, add glacial acetic acid dropwise. You must add exactly 2.1 equivalents of acetic acid relative to the theoretical yield of the target compound. This ensures complete formation of the piperazine diacetate salt without overly acidifying the indazole nitrogens[2].

  • Seeding & Nucleation: Remove the heat source and allow the solution to cool to room temperature (20°C–25°C) slowly over 2 hours. The crystalline diacetate salt should begin to precipitate. Troubleshooting: If the solution oils out, reheat to 40°C, add 5% volume of ethanol, and cool again.

  • Aging: Once at room temperature, transfer the flask to an ice bath (0°C–5°C) and age the slurry for 1.5 hours. This maximizes the recovery of the target compound while keeping the sterically hindered bis-alkylated impurities dissolved in the cold acetone[3].

  • Isolation: Collect the white crystalline product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 volumes of ice-cold anhydrous acetone. Do not use room-temperature solvent, as it will dissolve the purified salt.

  • Drying: Dry the crystals in a vacuum desiccator at 40°C for 12 hours to remove residual acetone and acetic acid. Analyze via HPLC and 1H-NMR to confirm >99% purity.

Sources

Technical Support Center: Preventing Degradation of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its stability and integrity for experimental use. The inherent reactivity of the piperazine and indazole moieties makes this molecule susceptible to degradation, which can compromise the accuracy and reproducibility of your results. By understanding the molecule's vulnerabilities and adhering to the protocols outlined below, you can significantly mitigate the risk of degradation.

Part 1: Frequently Asked Questions (FAQs) & Molecule Vulnerabilities

This section addresses the fundamental questions regarding the stability of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole.

Q1: What are the primary causes of degradation for this compound?

The chemical structure of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole contains two key functional groups prone to degradation: the piperazine ring and the indazole system. The primary drivers of degradation are:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[1][2] This is often the most significant degradation pathway, accelerated by the presence of atmospheric oxygen.

  • Hydrolysis: The indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than the piperazine moiety to this type of degradation.[1]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1] Aromatic systems and compounds with nitrogen-containing heterocycles can be light-sensitive.[3]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. Storing the compound at elevated temperatures will accelerate both oxidative and hydrolytic processes.[4][5]

Q2: What are the ideal storage conditions to maintain the compound's integrity?

To minimize degradation, a multi-faceted approach to storage is required. The ideal conditions depend on whether the compound is in solid form or in solution.

Form Temperature Atmosphere Light Container
Solid -20°C for long-term storage. 2-8°C for short-term.Inert gas (Argon or Nitrogen) is highly recommended.Protect from light. Use amber vials or wrap in foil.[1]Tightly sealed glass vials.
Solution As cold as possible without freezing (-20°C or -80°C).Inert gas overlay before sealing.Protect from light. Use amber vials.Tightly sealed glass vials with PTFE-lined caps.
Q3: How can I detect if my sample has degraded?

Degradation can be identified through both physical observation and analytical methods:

  • Visual Inspection: A change in color (e.g., from white/off-white to yellow or brown) or consistency of the solid material is a strong indicator of degradation.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. The appearance of new peaks or a decrease in the area of the main peak suggests the presence of degradation products.[6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of degradation products, which can help in elucidating the degradation pathway (e.g., an increase of 16 atomic mass units could indicate N-oxide formation).[6][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify and quantify degradation products if they are present in sufficient concentration.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and handling of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole.

"I observed a color change in my solid compound. What should I do?"

A color change is a common sign of oxidative degradation.

  • Action: It is recommended to re-analyze the purity of the material using HPLC or LC-MS before use. If significant degradation is confirmed, the batch should be discarded to avoid compromising experimental results.

  • Prevention: To prevent this in the future, ensure the compound is stored under an inert atmosphere (argon or nitrogen) and protected from light.[1]

"My analytical results (HPLC/LC-MS) show unexpected peaks. Could this be degradation?"

Yes, the appearance of new peaks is a classic sign of degradation.

  • Action: Compare the current chromatogram to one from a freshly opened or new batch of the compound. If you have access to high-resolution mass spectrometry, you can attempt to identify the mass of the new peaks to hypothesize their structure.

  • Prevention: Review your storage and handling procedures. Ensure that solutions are not repeatedly freeze-thawed and that they are stored at the appropriate temperature.

"I need to store the compound in solution. What is the best practice?"

Storing in solution can increase the rate of degradation.

  • Best Practice: Prepare high-concentration stock solutions in a suitable dry solvent like anhydrous DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination. Overlay the headspace of each vial with an inert gas before sealing. Store at -80°C for long-term stability.

"Are there any incompatible substances I should avoid?"

Yes. To prevent rapid degradation, avoid storing this compound with or near:

  • Strong Oxidizing Agents: Such as peroxides, nitrates, or perchlorates.[2][8]

  • Strong Acids: Can lead to salt formation or hydrolysis.[2][8]

  • Moisture and Humidity: Can accelerate hydrolysis. Store with a desiccant if necessary.[4][9]

Part 3: Experimental Protocols & Workflows

Adherence to standardized protocols is crucial for maintaining the integrity of your compound.

Protocol 1: Initial Receipt and Aliquoting of Solid Compound
  • Preparation: Work in a clean, dry area, preferably in a glove box or under a gentle stream of inert gas.

  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh the desired amounts of the compound into smaller, amber glass vials suitable for long-term storage.

  • Inerting: Flush the headspace of each vial with argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • Labeling: Clearly label each vial with the compound name, date, concentration (if applicable), and storage conditions.

  • Storage: Place the aliquoted vials in a freezer at -20°C or below for long-term storage.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous grade solvent (e.g., DMSO, ethanol).

  • Dissolution: Add the solvent to the pre-weighed solid compound to achieve the desired concentration. Ensure complete dissolution, using gentle vortexing if necessary.

  • Aliquoting: Dispense the stock solution into single-use amber glass vials.

  • Inerting: Flush the headspace of each vial with argon or nitrogen.

  • Sealing: Tightly seal each vial with a PTFE-lined cap.

  • Storage: Store the solution aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Workflow for Compound Handling and Storage

G A Compound Received B Equilibrate to Room Temperature Before Opening A->B C Work Under Inert Atmosphere (Ar/N2) B->C D Solid Storage or Solution Preparation? C->D E Aliquot Solid into Amber Vials D->E Solid I Dissolve in Anhydrous Solvent (e.g., DMSO) D->I Solution F Flush with Inert Gas E->F G Seal Tightly F->G H Store at -20°C or below G->H L L H->L Ready for Use J Aliquot Solution into Single-Use Amber Vials I->J J->F K Store at -80°C K->L

Caption: Decision workflow for handling and storage.

Part 4: Visualizing Potential Degradation

Understanding the likely degradation pathways can aid in identifying unknown peaks in analytical data.

Potential Oxidative Degradation Pathway

The piperazine moiety is particularly susceptible to oxidation. The following diagram illustrates a plausible degradation pathway leading to the formation of an N-oxide, a common metabolic and degradation product of piperazine-containing compounds.

G cluster_0 Parent Compound cluster_1 Degradation Product A 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole B N-Oxide Derivative (+16 amu) A->B Oxidation (O2, light, heat)

Caption: Likely oxidative degradation of the piperazine ring.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Canadian Scientific. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 11).
  • Benchchem. (n.d.). 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways.
  • Fisher Scientific. (2024, February 16). SAFETY DATA SHEET - Piperazine, anhydrous.
  • Santa Cruz Biotechnology. (n.d.). Piperazine - Material Safety Data Sheet.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Loba Chemie. (n.d.). PIPERAZINE HEXAHYDRATE FOR SYNTHESIS - Safety Data Sheet.
  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from a relevant safety guidance document.
  • Apollo Scientific. (2022, September 16). Piperazine - Safety Data Sheet.
  • Song, H., et al. (2007). Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods.
  • MDPI. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • ACS Publications. (2023, June 28). Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). Retrieved from a relevant analytical chemistry journal.

Sources

Technical Support Center: Bioavailability Optimization for 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing pharmacokinetic (PK) and formulation bottlenecks with 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole scaffolds.

This compound class features a highly lipophilic, partially saturated indazole core coupled with a basic, ionizable piperazine ring. While this combination yields a privileged scaffold for target affinity, it frequently presents significant absorption, distribution, metabolism, and excretion (ADME) challenges[1]. Below, we provide causally-driven troubleshooting guides, self-validating experimental workflows, and structural strategies to enhance oral bioavailability.

Section 1: Troubleshooting Physicochemical & Formulation Issues

Q1: My compound exhibits excellent target affinity but precipitates during in vitro dissolution when transitioning from Simulated Gastric Fluid (SGF) to Simulated Intestinal Fluid (SIF). Why does this happen, and how can I prevent it?

The Causality: This is a classic pH-dependent solubility issue driven by the molecule's distinct functional groups. The piperazine nitrogen is highly basic (pKa ~8.0–9.0). In the acidic environment of SGF (pH 1.2), the piperazine is fully protonated, rendering the molecule highly soluble[2]. However, as the compound enters SIF (pH 6.8), the amine deprotonates. The intrinsic lipophilicity (high LogP) of the 4,5,6,7-tetrahydro-1H-indazole core then dominates, forcing the un-ionized free base out of solution and causing precipitation before intestinal absorption can occur.

The Solution: To bypass the dissolution rate-limiting step, formulate the compound using a Self-Emulsifying Drug Delivery System (SEDDS). By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-solvents, the drug remains in a solubilized, nanometer-sized oil-in-water emulsion within the GI tract, effectively shielding the lipophilic indazole core from the aqueous environment[3].

Q2: How do I select the appropriate lipid excipients to ensure my SEDDS formulation remains stable and doesn't crash out in vivo?

The Causality: Excipient selection must be thermodynamically matched to the lipophilicity of your specific tetrahydroindazole derivative. If the surfactant concentration is too low, the interfacial tension causes droplet coalescence; if too high, it can induce GI toxicity. You must construct a ternary phase diagram to identify the "microemulsion region." Utilizing a combination of medium-chain triglycerides, a non-ionic surfactant (e.g., Tween 80), and a co-solvent (e.g., Transcutol P) ensures rapid spontaneous emulsification upon contact with GI fluids[3].

Section 2: Overcoming Biological Barriers (Metabolism & Efflux)

Q3: My API shows high Caco-2 permeability in the Apical-to-Basolateral (A-B) direction but has poor oral bioavailability in rat models. Is this an efflux issue or a metabolic issue?

The Causality: It is likely a combination of both.

  • P-glycoprotein (P-gp) Efflux: The lipophilic-cationic nature of the piperazine ring perfectly matches the pharmacophore model for P-gp binding pockets. The transporter actively pumps the permeated drug back into the intestinal lumen[4].

  • First-Pass Metabolism: Even if the drug escapes P-gp, the saturated C4-C7 positions of the tetrahydroindazole ring and the piperazine nitrogens are prime metabolic soft spots for CYP3A4 and CYP1A2 enzymes in the enterocytes and liver[4].

Q4: How can I chemically modify the scaffold to improve metabolic stability without losing target affinity?

The Causality: You must employ steric shielding and electronic modulation:

  • Tetrahydroindazole Core: Incorporate a gem-dimethyl group at the C6 position of the saturated ring. This steric bulk physically blocks cytochrome P450-mediated hydroxylation, significantly increasing the metabolic half-life and improving the Solubility Forecast Index (SFI)[5].

  • Piperazine Ring: If basicity is driving P-gp efflux, consider N-acylation or introducing electron-withdrawing groups (e.g., fluorination) on adjacent alkyl chains. Fluorine substitution blocks metabolic soft spots and modulates lipophilicity, which has been shown to significantly boost oral Area Under the Curve (AUC) and overall bioavailability[6].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of SEDDS Formulation

This protocol utilizes a self-validating quality control step (Dynamic Light Scattering) to ensure the emulsion will perform consistently in vivo.

  • Excipient Screening: Add an excess of the tetrahydroindazole-piperazine API to 1 mL of various oils, surfactants, and co-solvents. Shake at 37°C for 48 hours, centrifuge at 10,000 rpm for 15 min, and quantify the supernatant via HPLC to identify the highest solubility vehicles.

  • Ternary Phase Diagram: Mix the selected oil, surfactant, and co-solvent in varying weight ratios (from 1:9 to 9:1). Titrate with water under gentle magnetic stirring. Mark the ratios that form clear, isotropic mixtures (the microemulsion region).

  • Formulation Preparation: Dissolve the API (up to 2.5% w/w) into the optimized lipid mixture (e.g., Ethyl oleate/Tween 80/Transcutol P at 3:5.5:1.5 w/w)[3]. Vortex until completely dissolved.

  • Validation (Crucial Step): Dilute 100 µL of the SEDDS in 10 mL of SIF (pH 6.8). Analyze immediately via Dynamic Light Scattering (DLS).

    • Validation Criteria: The system is only validated for in vivo use if the mean droplet size is < 50 nm and the Polydispersity Index (PDI) is < 0.2, confirming a uniform, stable microemulsion.

Protocol 2: Bidirectional Caco-2 Permeability & Efflux Assay

This protocol isolates P-gp efflux from passive permeability, using TEER to validate monolayer integrity.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days.

  • Validation (Crucial Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Add 10 µM of the API to the apical chamber for A-to-B transport, or to the basolateral chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Quantification: Sample the receiver chambers and quantify API via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 confirms the compound is a substrate for active efflux[4].

Section 4: Quantitative Data Summary

The following table summarizes the causal impact of structural and formulation interventions on the PK parameters of tetrahydroindazole-piperazine derivatives.

Intervention StrategyTarget PropertyImpact on PK ParametersMechanistic Rationale
SEDDS Formulation Aqueous Solubility↑ Cmax (3–5x), ↑ AUCBypasses the dissolution rate-limiting step by presenting the drug as a pre-solubilized microemulsion[3].
C6 gem-dimethylation Metabolic Stability↑ T1/2, ↑ BioavailabilitySteric hindrance physically blocks CYP-mediated oxidative hydroxylation of the saturated indazole core[5].
Piperazine N-acylation P-gp Efflux↑ Intestinal PermeabilityReduces the pKa of the basic amine, eliminating the cationic charge required for P-gp transporter binding[1].
Alkylidene Fluorination First-Pass Clearance↑ AUC, ↑ BioavailabilityFluorine substitution blocks metabolic soft spots and optimally modulates lipophilicity[6].

Section 5: Pathway & Workflow Visualizations

G N1 API Synthesis (Tetrahydroindazole-Piperazine) N2 Physicochemical Profiling (pKa, LogP, Solubility) N1->N2 N3 Formulation Strategy N2->N3 N4 SEDDS / Lipid Emulsion N3->N4 N5 Salt Formation (Mesylate/HCl) N3->N5 N6 In Vitro Dissolution (SGF/SIF) N4->N6 N5->N6 N7 Caco-2 Permeability & P-gp Efflux Assay N6->N7 If >80% release N8 In Vivo PK (Bioavailability Assessment) N7->N8 If Efflux Ratio < 2

Workflow for optimizing formulation and assessing PK of tetrahydroindazole derivatives.

G N1 Oral Administration N2 Intestinal Lumen N1->N2 N3 Enterocyte (Apical Membrane) N2->N3 Passive Diffusion N4 P-gp Efflux (Back to Lumen) N3->N4 High Lipophilicity/Basic Amine N5 CYP3A4 Metabolism (Gut Wall) N3->N5 Piperazine N-Dealkylation N6 Portal Vein N3->N6 Permeated Drug N7 Hepatic Clearance (CYP1A2/3A4) N6->N7 First-Pass Effect N8 Systemic Circulation (Bioavailable Drug) N7->N8 Surviving Fraction

Pharmacokinetic fate, highlighting P-gp efflux and CYP-mediated first-pass metabolism.

References

  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. PubMed / NIH.
  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors.
  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central / NIH.
  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PubMed Central / NIH.
  • Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. PubMed Central / NIH.

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Validation & Comparative

Comparative Efficacy Guide: 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole vs. Standard Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As the therapeutic landscape for oncology and central nervous system (CNS) disorders evolves, the Sigma-2 ( σ2​ ) receptor—recently identified as the endoplasmic reticulum transmembrane protein TMEM97—has emerged as a critical target[1]. While standard piperazine derivatives have historically served as the gold standard for σ2​ modulation, their clinical translation is often bottlenecked by poor subtype selectivity and suboptimal pharmacokinetics[2].

This guide provides an objective, data-driven comparison between the novel 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold and legacy piperazine derivatives (e.g., PB28, Siramesine), detailing the mechanistic causality behind their efficacy, selectivity, and drug-like properties.

Mechanistic Rationale & Structural Causality

The efficacy of a σ2​ ligand is dictated by its ability to selectively bind TMEM97 without off-target binding to the structurally distinct Sigma-1 ( σ1​ ) receptor.

Standard Piperazine Derivatives (e.g., PB28): Legacy compounds like PB28 utilize a highly lipophilic cyclohexylpiperazine core linked to a tetralin moiety[3]. While this drives sub-nanomolar affinity for σ2​ , the extreme conformational flexibility and high lipophilicity result in promiscuous binding. PB28 acts as a σ2​ agonist but simultaneously as a σ1​ antagonist, yielding a selectivity ratio that actually favors σ1​ [2][3]. This lack of selectivity confounds phenotypic readouts and increases the risk of off-target CNS effects.

The Tetrahydroindazole Innovation: The introduction of the 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold fundamentally alters the pharmacophore[1].

  • Conformational Restriction: The fused bicyclic tetrahydroindazole ring restricts the spatial geometry of the basic piperazine nitrogen. This specific vectorization sterically hinders the molecule from entering the narrower σ1​ binding pocket, driving >600 -fold selectivity for σ2​ [1].

  • Physicochemical Optimization: Unlike the purely hydrophobic tetralin ring of PB28, the pyrazole moiety within the indazole core introduces a polarizable hydrogen-bond donor/acceptor pair. This drastically lowers the LogP, transforming a highly insoluble lipophilic trap into a compound with high thermodynamic aqueous solubility ( >2.4 mM) and excellent microsomal stability[1].

Pathway LIG Tetrahydroindazole Ligand TMEM Sigma-2 Receptor (TMEM97) LIG->TMEM High Affinity Binding PGRMC1 PGRMC1 Complex TMEM->PGRMC1 Protein-Protein Interaction LYSO Lysosomal Membrane Permeabilization TMEM->LYSO Intracellular Trafficking CA Calcium Release (ER Depletion) PGRMC1->CA Modulates Ion Channels APOP Caspase-Independent Apoptosis CA->APOP Cytotoxicity LYSO->APOP Cathepsin Release

Caption: Sigma-2 receptor signaling pathway mediating caspase-independent apoptosis via TMEM97 activation.

Quantitative Efficacy & Pharmacokinetic Comparison

The following table synthesizes the binding affinities ( Ki​ ) and pharmacokinetic properties of the novel tetrahydroindazole scaffold (represented by optimized derivatives) against standard benchmarks[1][3][4][5].

Compound / Scaffold σ2​ Affinity ( Ki​ , nM) σ1​ Affinity ( Ki​ , nM)Selectivity Ratio ( σ1​/σ2​ )Aqueous SolubilityCytotoxic Profile (Breast Cancer / Glioma)
PB28 (Cyclohexylpiperazine)0.680.380.55 (Favors σ1​ )LowHigh (IC 50​ ~ 15-25 nM)[6]
Siramesine (Indole-spiro-piperidine)0.1217.0~141ModerateHigh (Destabilizes mitochondria)[5]
Tetrahydroindazole (Piperazine derivative)16.0> 10,000> 625 High (> 2.4 mM) Moderate to High (Chemical probe optimized)[1]

Data Synthesis: While Siramesine and PB28 exhibit sub-nanomolar absolute affinity, the tetrahydroindazole derivative sacrifices a marginal degree of absolute potency (16 nM) to achieve an unprecedented >625 -fold selectivity window and superior aqueous solubility, making it a vastly superior tool for in vivo target validation[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these ligands must rely on self-validating assay systems. Below are the definitive protocols for validating the efficacy of tetrahydroindazole derivatives against standard piperazines.

Protocol A: Competitive Radioligand Binding Assay ( σ2​ Selectivity)

Causality Check: Because the universal radioligand [3H]DTG binds to both σ1​ and σ2​ receptors, the assay must include a masking agent to prevent false-positive σ2​ affinity readings.

  • Membrane Preparation: Homogenize rat liver (rich in σ2​ ) in ice-cold 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose. Centrifuge at 31,000 × g for 20 minutes and resuspend the pellet in 50 mM Tris-HCl buffer.

  • Receptor Masking (Critical Step): Pre-incubate the membrane suspension with 1 μ M (+)-pentazocine or dextromethorphan. Logic: This saturates and masks all σ1​ sites, ensuring [3H]DTG only binds to σ2​ .

  • Radioligand Incubation: Add 3 nM [3H]DTG to the masked membrane preparation.

  • Compound Competition: Add the test compound (Tetrahydroindazole vs. PB28) in a 10-point concentration gradient (0.1 nM to 10 μ M). Include a control well with 10 μ M haloperidol to define non-specific binding (NSB).

  • Filtration & Quantification: Terminate the reaction via rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash three times with ice-cold buffer.

  • Data Analysis: Quantify retained radioactivity using liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow PREP 1. Membrane Preparation (Rat Liver for σ2) INCUB 2. Radioligand Incubation ([3H]DTG + (+)-Pentazocine) PREP->INCUB COMP 3. Test Compound Addition (Tetrahydroindazole vs PB28) INCUB->COMP FILT 4. Rapid Filtration & Washing (GF/B Filters) COMP->FILT SCINT 5. Liquid Scintillation Counting FILT->SCINT ANALYSIS 6. Cheng-Prusoff Analysis (Ki Determination) SCINT->ANALYSIS

Caption: Step-by-step self-validating workflow for competitive radioligand binding assays.

Protocol B: In Vitro Microsomal Stability Assay

Causality Check: To prove the pharmacokinetic superiority of the tetrahydroindazole core over the tetralin core, metabolic clearance must be quantified independently of chemical degradation.

  • System Setup: Prepare a reaction mixture containing 0.5 mg/mL mouse liver microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Negative Control Implementation: Prepare an identical parallel reaction lacking the NADPH regenerating system. Logic: This isolates enzymatic CYP450 metabolism from spontaneous aqueous hydrolysis.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system and 1 μ M of the test compound.

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of the parent compound depletion.

Conclusion

While legacy piperazine derivatives like PB28 and Siramesine established the foundation of σ2​ pharmacology, their utility in modern drug development is limited by off-target σ1​ activity and poor physicochemical properties. The 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold represents a rational, structure-guided evolution. By utilizing a conformationally restricted, partially saturated bicyclic system, it achieves a highly specific binding vector that grants >625 -fold selectivity alongside superior aqueous solubility and metabolic stability. For researchers developing chemical probes or clinical leads targeting TMEM97, this novel scaffold provides a significantly cleaner and more robust starting point.

References

  • Iyamu, I. D., Lv, W., Malik, N., Mishra, R. K., & Schiltz, G. E. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1248–1256.

  • Azzariti, A., Colabufo, N. A., Berardi, F., Porcelli, L., Niso, M., Simone, G. M., ... & Paradiso, A. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(8), 2055-2062.

  • Klawonn, A. M., Nilsson, A., Rådberg, C. F., Lindström, S. H., Ericson, M., Granseth, B., ... & Fritz, M. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. Frontiers in Pharmacology, 8, 714.

  • Guo, L., & Zhen, X. (2015). Sigma-2 receptor ligands: neurobiological effects. Current Medicinal Chemistry, 22(8), 989-1003.

  • MedChemExpress. (n.d.). PB28 dihydrochloride | σ2 Receptor Agonist. MedChemExpress.

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Comparative Structural Analysis of 3-(Piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic system provides a rigid framework, enabling the precise spatial orientation of various substituents. This structural rigidity is highly advantageous for designing ligands with high affinity and selectivity for specific biological targets. The addition of a piperazin-1-ylmethyl group at the 3-position has yielded a class of analogs with significant therapeutic promise, particularly in the development of novel therapeutics targeting the central nervous system.[3]

This guide offers a detailed comparative structural analysis of these analogs, focusing on the critical interplay between their three-dimensional conformations and resulting biological activities. We will delve into the key experimental techniques for structural elucidation and explore the structure-activity relationships (SAR) that are crucial for rational drug design.

The Core Molecular Architecture

The fundamental structure of this class of compounds features a 4,5,6,7-tetrahydro-1H-indazole core, which is a fusion of a pyrazole and a cyclohexane ring. A methyl group links a piperazine ring to the 3-position of the indazole core. This modular nature allows for systematic chemical modifications at several key points to optimize pharmacological properties. For the purpose of this guide, we will focus on substitutions at two primary positions:

  • N1-Position of the Indazole Ring: Modifications at this position can influence the electronic properties and steric bulk of the indazole core.

  • N4'-Position of the Piperazine Ring: This position is often a key interaction point with the biological target and is crucial for modulating potency and selectivity.

Figure 1: General structure of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole analogs with key modification points (R1 and R2) highlighted.

Illuminating 3D Structures: Key Analytical Techniques

A molecule's three-dimensional shape is paramount to its biological function, dictating how it interacts with its target protein. Several powerful analytical methods are employed to unravel the precise structural details of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole analogs.

Single-Crystal X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.[4][5] This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, offering a high-resolution snapshot of the molecule's preferred conformation.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The initial and often most challenging step is to grow high-quality single crystals of the analog. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.[5]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector as the crystal is rotated.[4][5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystallographic phase problem is then solved to generate an initial electron density map, from which the atomic positions are determined and refined to achieve the best fit with the experimental data.[5]

Comparative Insights from Crystallography

By comparing the crystal structures of different analogs, we can discern key conformational preferences:

  • Piperazine Ring Conformation: The piperazine ring generally adopts a low-energy chair conformation. However, the nature of the substituent at the N4' position can influence the degree of puckering and the axial/equatorial preference of the substituent.

  • Relative Orientation of the Rings: The torsional angles between the indazole and piperazine rings are critical determinants of the overall molecular shape. These angles are influenced by steric interactions between substituents and the potential for intramolecular hydrogen bonding.

Table 1: Comparison of Crystallographic Data for Hypothetical Analogs 1 and 2

AnalogR1 SubstituentR2 SubstituentDihedral Angle (Indazole - Piperazine)Key Intermolecular Interactions
1 HPhenyl178.5°C-H···O hydrogen bonds
2 CH₃Phenyl165.2°π-π stacking

This data is illustrative to highlight potential structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static view, NMR spectroscopy offers invaluable information about the structure and dynamics of molecules in solution, which is more representative of the physiological environment.[1][7] For the tetrahydro-1H-indazole analogs, 1D (¹H and ¹³C) and 2D NMR techniques are routinely used for structural elucidation and conformational analysis.[8][9]

Experimental Protocol: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
  • Sample Preparation: A solution of the purified analog is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is a critical parameter that is optimized to observe through-space correlations between protons.[9]

  • Data Analysis: Cross-peaks in the NOESY spectrum indicate protons that are in close spatial proximity (typically less than 5 Å). The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance constraints for conformational modeling.

Insights from NMR Studies
  • Solution-State Conformation: NOESY experiments can reveal the preferred conformation in solution and can be used to validate if the solid-state conformation observed by X-ray crystallography is maintained in solution.[10]

  • Conformational Dynamics: Variable temperature NMR studies can provide insights into dynamic processes, such as ring-flipping of the cyclohexane or piperazine rings and rotation around single bonds.[10]

Workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_evaluation Biological Evaluation Synthesis Analog Synthesis Purification Chromatographic Purification Synthesis->Purification XRay X-ray Crystallography Purification->XRay Single Crystals NMR NMR Spectroscopy Purification->NMR Solution Conformation Modeling Computational Modeling Purification->Modeling Initial Structures Binding Binding Assays XRay->Binding NMR->Binding Modeling->Binding Functional Functional Assays Binding->Functional

Figure 2: A representative workflow for the comprehensive analysis of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole analogs, from synthesis to biological evaluation.

Deciphering the Structure-Activity Relationship (SAR)

The primary objective of a comparative structural analysis is to establish a clear link between specific molecular features and biological activity.[11][12] By integrating structural data with pharmacological data, we can construct robust SAR models to guide the optimization of lead compounds.[13]

Case Study: Targeting the Cyclooxygenase-2 (COX-2) Enzyme

Several indazole derivatives have been investigated as inhibitors of the COX-2 enzyme, a key target in inflammation.[13][14] Let's consider a hypothetical series of analogs and their inhibitory activity against COX-2.

Table 2: In Vitro COX-2 Inhibitory Activity of Hypothetical Analogs

AnalogR2 SubstituentIC₅₀ (nM) for COX-2
3 -H850
4 -Phenyl45
5 -4-Fluorophenyl15
6 -2-Methoxyphenyl210

This data is illustrative to showcase potential SAR trends.

SAR Analysis
  • Importance of an Aromatic Substituent: The significant increase in potency from analog 3 to 4 underscores the critical role of an aromatic group at the R2 position for COX-2 inhibition, likely through a pi-cation interaction with a key arginine residue (Arg106) in the active site.[13]

  • Influence of Electronic Effects: The enhanced activity of the 4-fluorophenyl analog (5 ) compared to the unsubstituted phenyl analog (4 ) suggests that electron-withdrawing substituents at the para-position of the phenyl ring are beneficial for binding.

  • Steric Constraints: The reduced potency of the 2-methoxyphenyl analog (6 ) points to steric hindrance at the ortho-position, which may disrupt the optimal binding conformation within the enzyme's active site.

SAR_Diagram cluster_structure Structural Modification (R2) cluster_interaction Interaction with COX-2 cluster_activity Biological Outcome Aromatic Aromatic Ring Pi_Cation Pi-Cation Interaction Aromatic->Pi_Cation EWG Para-Electron-Withdrawing Group Favorable_Electrostatics Enhanced Electrostatic Complementarity EWG->Favorable_Electrostatics Ortho_Bulk Ortho-Steric Bulk Steric_Clash Steric Hindrance Ortho_Bulk->Steric_Clash High_Potency High Potency Pi_Cation->High_Potency Favorable_Electrostatics->High_Potency Low_Potency Low Potency Steric_Clash->Low_Potency

Sources

validating 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole purity using quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 3-(Piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, evaluating the purity of complex heterocyclic building blocks requires looking beyond standard chromatographic methods. The compound 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole presents a unique analytical challenge. Featuring both a highly basic secondary amine within its piperazine ring and an indazole core, this molecule routinely confounds traditional High-Performance Liquid Chromatography (HPLC) techniques.

To establish true metrological traceability, we must pivot from relative chromatographic area percentages to absolute mass fractions. This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the gold standard for validating the purity of basic nitrogenous active pharmaceutical ingredients (APIs).

The Mechanistic Dilemma: Chromatography vs. Spectroscopy

Understanding the limitations of an analytical method requires examining the underlying physical chemistry.

The HPLC Pitfall: Silanol Interactions and Peak Tailing The secondary amine of the piperazine ring has a high pKa. Under standard reversed-phase HPLC conditions, this nitrogen is fully protonated. These cations undergo strong secondary ion-exchange interactions with deprotonated, residual silanol groups (Si-O⁻) on the silica stationary phase. This mixed-mode retention causes the trailing edge of the analyte band to elute slower than the peak center, resulting in severe peak tailing ([1]). Tailing obscures closely eluting impurities and artificially inflates integration errors, making absolute quantification nearly impossible without a highly characterized, identical reference standard ([2]).

The qNMR Solution: Direct Proportionality Unlike chromatography, qNMR is a primary ratio method. It does not rely on the physical separation of molecules or their differential UV absorbance. Instead, it relies on the quantum mechanical property of nuclear spin. The integrated area of a resonance signal is directly proportional to the molar concentration of the nuclei producing it ([3]). By introducing a universal internal calibrant, we bypass matrix interactions entirely and calculate the absolute mass fraction of the analyte.

G A 3-(piperazin-1-ylmethyl)- 4,5,6,7-tetrahydro-1H-indazole B HPLC-UV Method A->B Chromatographic C qNMR Method (USP <761>) A->C Spectroscopic D Silanol Interactions (Piperazine N) B->D F Direct Proton Integration C->F E Peak Tailing & Integration Error D->E G Absolute Purity (Mass Fraction) F->G

Logical comparison of HPLC vs. qNMR workflows for basic piperazine derivatives.

Designing a Self-Validating qNMR System

A protocol is only as trustworthy as its internal controls. To comply with modern metrological standards, we establish a self-validating system by empirically determining the longitudinal relaxation time ( T1​ ) of the sample using an inversion-recovery pulse sequence.

By enforcing a relaxation delay ( D1​ ) of at least 5×T1​ , we guarantee >99.3% recovery of bulk magnetization along the Z-axis before the next radiofrequency pulse. This eliminates integration errors caused by signal saturation, ensuring the protocol inherently proves its own quantitative accuracy without relying on external calibration curves ([4]).

Workflow S1 1. T1 Relaxation Measurement S2 2. Internal Calibrant Selection S1->S2 S3 3. Gravimetric Preparation S2->S3 S4 4. 1H-NMR Acquisition S3->S4 S5 5. Absolute Quantification S4->S5

Step-by-step self-validating qNMR experimental workflow for absolute quantification.

Experimental Methodology: Step-by-Step qNMR Protocol

To accurately determine the purity of 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole, execute the following validated workflow:

Step 1: Internal Calibrant Selection & Causality Select Maleic acid (NIST SRM or TraceCERT, purity >99.9%) as the internal standard. Causality: Maleic acid produces a sharp olefinic singlet at ~6.26 ppm in DMSO-d6. The target analyte features aliphatic protons (piperazine and tetrahydroindazole rings) between 1.5–3.5 ppm, and broad NH signals typically >10 ppm. The 6.26 ppm region provides a completely clean baseline window, preventing any signal overlap.

Step 2: Gravimetric Sample Preparation Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic acid into a static-free glass vial. Record the exact masses. Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) and vortex until complete dissolution is achieved.

Step 3: T1​ Measurement Execute an inversion-recovery experiment (180° - τ

  • 90°). Plot signal intensity against the delay time ( τ ) to calculate the T1​ for both the maleic acid singlet and the analyte's bridging methylene singlet (~3.5 ppm). Identify the longest T1​ value (typically ~3-4 seconds for these protons).

Step 4: qNMR Acquisition Configure the spectrometer parameters to ensure quantitative reliability:

  • Relaxation Delay ( D1​ ): Set to 5×max(T1​) (e.g., 25 seconds).

  • Pulse Angle: 90° (to maximize signal-to-noise ratio).

  • Number of Scans (NS): 64 (ensuring S/N > 250:1 for the target peaks).

  • Acquisition Time (AQ): > 4 seconds to capture the full Free Induction Decay (FID).

Step 5: Data Processing & Calculation Apply a 0.3 Hz exponential line broadening function. Perform strict manual phase and baseline correction. Integrate the maleic acid singlet ( N=2 ) and the analyte's bridging methylene singlet ( N=2 ). Calculate the absolute mass fraction using the standard qNMR equation.

Quantitative Data Comparison

When analyzed side-by-side, the discrepancies between chromatographic and spectroscopic purity assessments become glaringly apparent. Because HPLC relies on UV absorbance, it is blind to inorganic salts and aliphatic precursors lacking a chromophore. Conversely, qNMR measures the exact molar ratio of the entire sample mass ([5]).

ParameterHPLC-UV (254 nm)1H-qNMR (USP <761>)
Primary Mechanism Chromatographic separation & UV absorbanceDirect proportionality of nuclear spin resonance
Analyte Purity 99.8% (Relative Area %)97.4% (Absolute Mass Fraction w/w)
Peak Shape (Piperazine) Severe tailing ( Tf​>1.8 ) due to silanolSharp Lorentzian lineshape (No matrix interaction)
Impurity Profile Misses non-UV active salts & co-eluting peaksDetects all protonated species; mass balance reflects inorganics
Reference Standard Requires identical reference standardIndependent (Uses universal calibrant e.g., Maleic Acid)

Data Interpretation: The HPLC-UV method artificially overestimates the purity at 99.8% because the severe tailing of the piperazine peak obscures minor impurities, and invisible inorganic salts are ignored. The qNMR method reveals the true absolute mass fraction of 97.4%, providing a metrologically sound value critical for downstream drug formulation.

Conclusion

For complex, basic nitrogenous heterocycles like 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole, traditional HPLC methods introduce systemic errors via silanol interactions and chromophore dependency. By implementing a self-validating qNMR protocol, researchers can bypass chromatographic limitations entirely. qNMR delivers an absolute, traceable mass fraction, ensuring the highest level of scientific integrity in pharmaceutical purity validation.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay, ACS Publications,[Link]

  • A Guide to Quantitative NMR (qNMR), Emery Pharma,[Link]

  • New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments, ECA Academy,[Link]

  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc.,[Link]

Sources

A Guide to Assessing the Kinase Cross-Reactivity of Novel Inhibitors: A Case Study with an Indazole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, enzymes that play pivotal roles in cellular signaling.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2] However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[2][3][4] Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to adverse toxic effects or, in some cases, beneficial polypharmacology.[2][5] Therefore, a thorough assessment of an inhibitor's selectivity profile across a broad panel of kinases is a critical step in the drug discovery process.[6][7][8]

This guide provides a framework for evaluating the kinase cross-reactivity of a novel chemical entity. As the specific compound "3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole" is not extensively characterized in public literature as a kinase inhibitor, we will use a hypothetical compound with this indazole-piperazine scaffold, hereafter referred to as "Compound X" , to illustrate the principles and methodologies of kinase panel screening. The indazole scaffold is a common motif in many biologically active compounds, including kinase inhibitors.[9][10]

The Importance of Kinome-Wide Profiling

Early-stage assessment of a compound's selectivity provides crucial insights that guide its development trajectory. A narrow activity profile against a single kinase might be desirable for a highly specific therapeutic, while controlled multi-target activity could be advantageous for treating complex diseases.[5][6] Conversely, unexpected off-target inhibition can be an early indicator of potential toxicity.[2] Profiling against a diverse panel of kinases is essential, as off-target effects are not always confined to the same kinase subfamily as the intended target.[2]

Methodologies for Kinase Panel Screening

Several robust platforms are available for comprehensive kinase inhibitor profiling. The two main approaches are biochemical assays that measure the inhibition of substrate phosphorylation and competitive binding assays that quantify the interaction between an inhibitor and a kinase.[1][6]

  • Radiometric Assays: These are often considered the "gold standard" for measuring kinase activity.[2][7] They typically use radioactively labeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate group onto a substrate. A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition. Commercial platforms like Reaction Biology's HotSpot™ and ³³PanQinase™ utilize this method.[7]

  • Non-Radiometric Activity Assays: These include fluorescence-based assays (e.g., TR-FRET) and luminescence-based assays (e.g., ADP-Glo).[11] The ADP-Glo assay, for instance, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Competitive Binding Assays: These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase.[6] A prominent example is the KINOMEscan™ platform from Eurofins Discovery, which uses a proprietary active site-directed competition binding assay to quantify interactions between a test compound and a large panel of kinases.[12][13] The output is typically a dissociation constant (Kd), which reflects the binding affinity.

Hypothetical Cross-Reactivity Data for "Compound X"

To illustrate how data from a kinase panel screen is presented, Table 1 shows hypothetical results for "Compound X" screened against a representative panel of kinases at a single concentration (e.g., 1 µM). The data is presented as percent inhibition relative to a DMSO control. For kinases showing significant inhibition (e.g., >70%), follow-up dose-response experiments would be conducted to determine the IC50 (half-maximal inhibitory concentration) or Kd values.[8]

Table 1: Hypothetical Primary Screening Data for "Compound X" at 1 µM

Kinase FamilyKinase TargetPercent Inhibition (%)
Tyrosine Kinase Hypothetical Primary Target (e.g., ABL1) 98
SRC85
EGFR25
FLT368
VEGFR245
Serine/Threonine Kinase AKT115
CDK210
PIM175
ROCK130
Lipid Kinase PI3Kα5

From this hypothetical data, "Compound X" shows high potency against its intended target, ABL1. However, it also demonstrates significant off-target activity against SRC, FLT3, and PIM1. This information is critical for the subsequent stages of lead optimization, where medicinal chemists might aim to improve selectivity by modifying the chemical structure of "Compound X".

Visualizing On-Target vs. Off-Target Effects

Understanding the cellular context of kinase inhibition is crucial. A simplified signaling pathway diagram can illustrate the difference between on-target and off-target effects.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK ABL1 ABL1 (Primary Target) Receptor_TK->ABL1 Downstream_Signal_1 Downstream Signaling ABL1->Downstream_Signal_1 Cell_Proliferation Cell Proliferation Downstream_Signal_1->Cell_Proliferation Cytokine Cytokine JAK JAK Cytokine->JAK SRC SRC (Off-Target) JAK->SRC Downstream_Signal_2 Downstream Signaling SRC->Downstream_Signal_2 Inflammation_Survival Inflammation/Survival Downstream_Signal_2->Inflammation_Survival Compound_X Compound X Compound_X->ABL1 Inhibition (Desired) Compound_X->SRC Inhibition (Undesired)

Caption: On-target vs. off-target inhibition by Compound X.

Experimental Protocol: Radiometric Kinase Panel Screening

This protocol provides a generalized workflow for assessing the inhibitory activity of a compound using a radiometric assay.

Objective: To determine the percent inhibition of a panel of protein kinases by "Compound X" at a single concentration.

Materials:

  • "Compound X" stock solution (e.g., 10 mM in DMSO)

  • Kinase panel enzymes (recombinant)

  • Kinase-specific substrates (peptides or proteins)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • [γ-³³P]ATP

  • ATP (non-radioactive)

  • 96-well or 384-well assay plates

  • Filter plates or membranes for substrate capture

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

start Start prep Prepare Reagents (Compound X, Kinase, Substrate, ATP Mix) start->prep dispense Dispense Compound X and DMSO Controls into Plate prep->dispense add_kinase Add Kinase and Substrate to Each Well dispense->add_kinase initiate Initiate Reaction by Adding [γ-³³P]ATP Mix add_kinase->initiate incubate Incubate at Room Temperature (e.g., 60 minutes) initiate->incubate stop Stop Reaction (e.g., with Phosphoric Acid) incubate->stop capture Transfer to Filter Plate and Wash to Remove Free ATP stop->capture detect Add Scintillation Fluid and Read on Counter capture->detect analyze Analyze Data (Calculate % Inhibition) detect->analyze end End analyze->end

Caption: Workflow for a radiometric kinase panel screening assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of "Compound X" in assay buffer from the DMSO stock. The final concentration of DMSO in the assay should be kept constant (e.g., 1%) across all wells, including controls.

    • Rationale: Maintaining a constant DMSO concentration is crucial as high concentrations can inhibit kinase activity and affect data consistency.

  • Assay Plate Setup: Dispense the diluted "Compound X" into the wells of the assay plate. Include "no inhibitor" controls (DMSO only) for 100% activity and "no enzyme" controls for background signal.

    • Rationale: Proper controls are essential for data normalization and calculating percent inhibition.

  • Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate to each well.

    • Rationale: Each kinase has an optimal substrate and buffer conditions for activity, which should be predetermined.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]

    • Rationale: Using ATP concentrations near the Km allows for a more accurate determination of inhibitor potency, especially for competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 30-120 minutes) to allow for substrate phosphorylation.

    • Rationale: The incubation time should be within the linear range of the kinase reaction to ensure the measured activity is proportional to the enzyme concentration.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP.[7]

    • Rationale: This step is critical to separate the signal (phosphorylated substrate) from the background (free radioactive ATP).

  • Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of "Compound X" using the following formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_DMSO - CPM_Background))

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Comprehensive kinase panel screening is an indispensable tool in modern drug discovery.[6][7] The hypothetical data for "Compound X" demonstrates how such a screen can quickly reveal a compound's selectivity profile, highlighting both its intended activity and potential off-target liabilities. The identification of off-target interactions against SRC, FLT3, and PIM1 would prompt further investigation. These off-target effects could be undesirable, necessitating chemical modifications to improve selectivity, or they could represent an opportunity for developing a multi-targeted agent. Subsequent steps would involve cellular assays to confirm target engagement and functional effects in a more biologically relevant context.[1][11] Ultimately, understanding the cross-reactivity of a kinase inhibitor is paramount to developing safe and effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. ([Link])

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. ([Link])

  • Madhusudan, S., & Ganesan, T. S. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. ([Link])

  • Kinase Panel Screening and Profiling Service. Reaction Biology. ([Link])

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. ([Link])

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology, 1(1), 1-10. ([Link])

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. ([Link])

  • Kinase Panel Profiling. Pharmaron. ([Link])

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. ([Link])

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. ([Link])

  • Singh, H., & Raghava, G. P. S. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Letters in Drug Design & Discovery, 8(3), 223-228. ([Link])

  • Raghava, G. P. S., & Singh, H. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Letters in Drug Design & Discovery, 8(3), 223-228. ([Link])

  • Vieth, M., & Higgs, R. E. (2006). A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. Journal of Medicinal Chemistry, 49(11), 3268-3274. ([Link])

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1017-1026. ([Link])

  • Synthesis of a. 3-(1-Piperazinyl)-1H-indazole. PrepChem.com. ([Link])

  • El-Damasy, A. K., Ke, X., & El-Sayed, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. ([Link])

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. ([Link])

  • Yang, C., Li, H., Wang, L., Zhang, Y., Chen, H., & Ding, J. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][7][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. ([Link])

  • MacLeod, A. M., & Ragan, C. I. (1998). 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles: High Affinity Ligands for the Human Dopamine D4 Receptor With Improved Selectivity Over Ion Channels. Bioorganic & Medicinal Chemistry, 6(6), 743-753. ([Link])

  • 1H-Indazole, 3-(1-piperazinyl)- — Chemical Substance Information. NextSDS. ([Link])

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. ([Link])

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., & Grant, S. W. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. ([Link])

  • Henke, B. R., & Sparks, R. B. (2000). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Bioorganic & Medicinal Chemistry Letters, 10(13), 1421-1424. ([Link])

  • Kumar, A., & Sharma, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 576-593. ([Link])

  • (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(piperazin-1-yl)propan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide. Pharmaffiliates. ([Link])

  • Wen, B., & Ma, L. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Drug Metabolism and Disposition, 34(10), 1761-1769. ([Link])

  • Chen, Y., Li, D., Wang, Y., Zhang, J., Liu, J., & Zhang, Y. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. RSC Medicinal Chemistry, 14(8), 1530-1539. ([Link])

  • Khan, I., & Ibrar, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. ([Link])

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in vivo vs in vitro correlation for 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

An In Vitro vs. In Vivo Correlation (IVIVC) Guide for 3-(Piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole Derivatives in Preclinical Development

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of CNS-active agents such as Sigma-2 receptor ligands[1] and AMPA receptor positive allosteric modulators[2]. When functionalized with a basic 3-(piperazin-1-ylmethyl) group, the resulting molecules often exhibit excellent in vitro target engagement. However, translating this in vitro potency into in vivo efficacy presents significant pharmacokinetic (PK) challenges. This guide objectively compares this specific scaffold against structural alternatives and details the self-validating protocols necessary to bridge the IVIVC gap.

Part 1: Mechanistic Grounding & Causality

As an application scientist evaluating this scaffold, you must recognize that the molecule possesses a "split personality" that directly drives its IVIVC disconnects:

  • The Tetrahydroindazole Core (Metabolic Liability): Unlike fully aromatic indazoles, the saturated cyclohexyl ring is highly lipophilic and lacks aromatic stabilization. This makes the aliphatic carbons prime targets for rapid in vitro and in vivo oxidation by hepatic Cytochrome P450 (CYP) enzymes[2].

  • The Piperazine Moiety (Distributional Liability): The secondary or tertiary amine in the piperazine ring has a basic pKa (~8.5–9.0). While this guarantees excellent aqueous solubility in vitro, in vivo it leads to extensive tissue distribution (high Volume of Distribution, Vss​ ) and potential lysosomal trapping.

Because standard in vitro microsomal assays only measure hepatic metabolic depletion, they often fail to account for the extrahepatic sequestration driven by the piperazine ring. This leads to a profound disconnect between predicted clearance and actual in vivo half-life[1].

IVIVC_Mechanisms cluster_0 Molecular Features cluster_1 In Vitro / In Vivo Disconnects THI Tetrahydroindazole Core (Lipophilic, CYP Target) CL High Hepatic Clearance (Rapid In Vivo Elimination) THI->CL Oxidation PIP Piperazine Moiety (Basic pKa, Soluble) VD High Volume of Distribution (Tissue Sequestration) PIP->VD Trapping IVIVC IVIVC Optimization (PBPK Modeling) CL->IVIVC VD->IVIVC

Fig 1. Mechanistic pathways linking structural features to IVIVC disconnects.

Part 2: Comparative Performance Data

To objectively evaluate the 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold, we must compare it against its structural neighbors. Table 1 summarizes representative preclinical data demonstrating how structural modifications impact IVIVC metrics[1],[2].

Table 1: Representative IVIVC metrics comparing the target scaffold with structural alternatives.

Scaffold / CompoundIn Vitro Target AffinityIn Vitro MLM t1/2​ (min)In Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)
3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole ++ (High)15 (Low)65 (High)<10%
Fully Aromatic Indazole Analogue + (Moderate)>60 (High)20 (Low)45%
Morpholine Analogue + (Moderate)30 (Moderate)40 (Moderate)25%

Analysis of Alternatives:

  • Fully Aromatic Indazole: Aromatizing the saturated ring eliminates the primary site of CYP-mediated oxidation, drastically improving in vitro stability and in vivo bioavailability. However, this often comes at the cost of target affinity, as the flat aromatic system cannot access the same hydrophobic pockets as the sp3-rich tetrahydroindazole[3].

  • Morpholine Analogue: Replacing the basic piperazine with a less basic morpholine reduces lysosomal trapping and lowers the volume of distribution, but typically reduces aqueous solubility and alters receptor binding kinetics.

Part 3: Self-Validating Experimental Protocols

To accurately model the IVIVC for this scaffold, experimental workflows must be self-validating. This requires incorporating internal controls that confirm the biological integrity of the assay system before data is accepted.

Protocol 1: In Vitro Microsomal Stability Assay (Predictive Clearance)

Causality: We utilize Mouse Liver Microsomes (MLM) rather than whole hepatocytes to specifically isolate CYP450-mediated oxidation of the tetrahydroindazole core, independent of phase II conjugation or active transport[1].

  • System Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add pooled mammalian liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Self-Validation Step: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate enzyme activity.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

    • Self-Validation Step: Run a parallel sample without NADPH. Without NADPH, no oxidation should occur; this serves as a negative control to rule out chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification & Calculation: Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) using the equation: CLint​=(0.693/t1/2​)×(Volume/Protein) .

Protocol 2: In Vivo Pharmacokinetic Profiling (Validation)

Causality:In vivo models integrate the metabolic liability of the indazole core with the distribution characteristics of the piperazine ring.

  • Formulation: Dissolve the compound in 5% DMSO / 95% Saline (leveraging the high aqueous solubility of the piperazine moiety).

  • Administration: Dose male C57BL/6 mice intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg (n=3 per group).

  • Serial Sampling: Collect 20 µL blood samples via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation Step: Ensure the 24-hour sample concentration is above the LC-MS/MS lower limit of quantification (LLOQ) to accurately calculate the terminal elimination phase.

  • Plasma Extraction: Centrifuge blood at 10,000 g for 5 mins to isolate plasma. Precipitate proteins using 3 volumes of acetonitrile.

  • Data Analysis: Use Non-Compartmental Analysis (NCA) to determine systemic clearance ( CL ), volume of distribution at steady state ( Vss​ ), and oral bioavailability ( F% ).

Validation_Workflow Step1 1. Microsomal Incubation Step2 2. LC-MS/MS Quantification Step1->Step2 Step3 3. CL_int Calculation Step2->Step3 Step4 4. In Vivo Rodent PK Step3->Step4 Step5 5. IVIVC Correlation Step4->Step5

Fig 2. Self-validating experimental workflow for IVIVC assessment.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling complex functionalized heterocycles like 3-(piperazin-1-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole , your safety protocols must be engineered around the specific physicochemical properties of the molecule's constituent moieties.

This compound merges a lipophilic tetrahydroindazole core with a highly reactive, basic piperazine ring. By understanding the causality behind how these functional groups interact with human tissue and the environment, we can design a fail-safe operational and disposal strategy.

Mechanistic Hazard Profile & Causality-Driven PPE Selection

To build a self-validating safety protocol, we must first deconstruct the molecule. The hazard profile of this specific compound is driven by two primary structural features:

  • The Piperazine Moiety: Secondary and tertiary amines in piperazine derivatives are highly alkaline. Upon contact with the moisture in human skin or eyes, they cause rapid saponification of lipids, leading to severe chemical burns. Furthermore, piperazine derivatives are notorious protein binders, making them potent skin and respiratory sensitizers .

  • The Tetrahydroindazole Core: This fused bicyclic system increases the molecule's lipophilicity, enhancing its ability to penetrate the stratum corneum (the outer layer of skin) and act as a vector for systemic absorption. It is also a known respiratory tract irritant .

Because of these combined properties, standard Level C laboratory PPE is insufficient. You must implement the following causality-driven PPE regimen:

  • Ocular Protection: Snug-fitting, indirectly vented chemical splash goggles paired with an 8-inch polycarbonate face shield. Causality: The alkalinity of the piperazine ring can cause irreversible corneal damage within seconds of exposure.

  • Dermal Protection (Hands): Double-gloving is mandatory. Use a 4-mil Nitrile inner glove and an 8-mil Neoprene outer glove. Causality: Latex offers zero resistance to basic amines. Neoprene provides superior physical durability during spatulation, while the nitrile inner layer acts as a chemical breakthrough barrier.

  • Respiratory Protection: All open-bench handling is strictly prohibited. If a fume hood is compromised, an N95 or P100 particulate respirator is required. Causality: The fine powder form of this compound is prone to static cling and aerosolization, posing a severe risk of occupational asthma via respiratory sensitization .

  • Body Protection: A Flame-Resistant (FR) Tyvek suit or a fully buttoned FR lab coat with tight-fitting cuffs.

Quantitative Hazard & Control Summary
Hazard CategoryMechanistic DriverGHS Classification (Inferred)Required Engineering Control / PPE
Skin Corrosion Alkaline piperazine nitrogenCategory 1BNeoprene over Nitrile double-gloves
Severe Eye Damage High local pH upon moisture contactCategory 1Splash goggles + Face shield
Respiratory Sensitization Protein binding of piperazine ringCategory 1Fume hood (Face velocity >100 fpm)
Target Organ Toxicity Tetrahydroindazole volatility/dustSTOT SE 3Closed-system transfer, anti-static tools

Operational Workflow: Safe Handling Protocol

The following self-validating protocol ensures that every step mitigates the specific risks of aerosolization and alkaline exposure.

Step 1: Environmental Preparation

  • Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm) .

  • Line the working surface with anti-static, chemical-resistant bench paper.

  • Position an anti-static ionizer bar near the microbalance. Causality: Tetrahydroindazole powders accumulate static charge easily; neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 2: Transfer and Weighing

  • Don all required PPE (as outlined above) before uncapping the source bottle.

  • Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate static electricity.

  • Weigh the compound directly into a pre-tared, sealable amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the piperazine ring.

  • Cap the vial tightly before removing it from the analytical balance enclosure.

Step 3: Immediate Decontamination

  • Wipe down the balance, spatula, and surrounding bench paper with a 70% Isopropanol / 30% Water solution.

  • Follow up with a damp water wipe. Causality: Isopropanol solubilizes the organic core, while the water ensures the alkaline piperazine residue is fully captured and removed.

Workflow Step1 1. Environmental Prep Fume Hood >100 fpm Anti-static Ionizer Step2 2. PPE Donning Double Gloves, Goggles, Face Shield, FR Coat Step1->Step2 Step3 3. Closed-System Transfer Weigh in sealed vial Avoid aerosolization Step2->Step3 Step4 4. Decontamination 70% IPA Wipe Dilute Acetic Acid for spills Step3->Step4 Step5 5. Waste Segregation HDPE Container Label: Corrosive/Toxic Step4->Step5

Fig 1: Step-by-step operational workflow for handling piperazine-substituted indazoles.

Spill Response & Decontamination Plan

In the event of a breach or spill, standard sweeping will aerosolize the sensitizing powder. Execute the following recovery plan:

  • Isolation: Immediately evacuate a 5-meter radius. Pull the fume hood sash down to the lowest operational level to maximize localized negative pressure.

  • Wet-Blanketing (Solid Spill): Gently cover the spilled powder with a damp, inert absorbent pad. Do not sweep dry powder under any circumstances.

  • Neutralization: Because the piperazine moiety is highly basic, apply a weak acid—such as 1% acetic acid —to the absorbent pad to neutralize the alkalinity and prevent off-gassing.

  • Collection: Use non-sparking plastic scoops to transfer the wet absorbent and spilled material into a High-Density Polyethylene (HDPE) hazardous waste container.

  • Secondary Wash: Wash the spill area with soapy water, followed by a copious deionized water rinse to ensure no corrosive residue remains.

Waste Disposal Strategy

Improper disposal of functionalized indazoles can lead to dangerous cross-reactions in waste streams.

  • Segregation: Do NOT mix this compound with strong oxidizing agents, acids, or halogenated waste streams. The basic nitrogen atoms in the piperazine ring can react exothermically with acids and may form explosive complexes with certain halogenated solvents.

  • Containment: Store all contaminated consumables (gloves, wipes, bench paper) and chemical waste in a dedicated, clearly labeled HDPE container.

  • Labeling: Label the container explicitly as: "Hazardous Waste: Corrosive/Toxic Organic Solid (Piperazine-substituted Tetrahydroindazole)."

  • Storage: Keep the sealed waste container in secondary containment within a designated Corrosives cabinet until EHS (Environmental Health and Safety) collection.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole". PubChem.[Link]

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